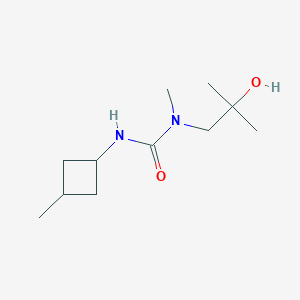![molecular formula C15H24N2O2 B7630448 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, also known as BU-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BU-1 belongs to the class of urea-based compounds and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves its selective inhibition of AChE. AChE is responsible for the breakdown of acetylcholine in the brain, and by inhibiting this enzyme, 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea increases the level of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and memory in individuals with neurological disorders.
Biochemical and Physiological Effects
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit AChE, increase the level of acetylcholine in the brain, and improve cognitive function and memory. 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has also been found to exhibit antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea for lab experiments is its selective inhibition of AChE, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is its synthetic nature, which can make it difficult to obtain in large quantities for further research.
将来の方向性
There are several future directions for research on 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, including its potential as a therapeutic agent for the treatment of neurological disorders, its mechanism of action, and its biochemical and physiological effects. Further research is also needed to investigate the safety and efficacy of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea in clinical trials and to explore its potential as a lead compound for the development of new drugs. Additionally, the synthesis method of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can be optimized to increase the yield and purity of the compound, making it more accessible for further research.
合成法
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The synthesis of 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea starts with the reaction of bicyclo[2.2.1]hept-5-en-2-one with ethylamine to yield 1-(2-bicyclo[2.2.1]heptanylmethyl)urea. This intermediate product is then reacted with 7-oxabicyclo[2.2.1]hept-2-ene to form the final product, 1-(2-bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea (1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea).
科学的研究の応用
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to exhibit various scientific research applications, including its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been found to act as a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea increases the level of acetylcholine in the brain, which can improve cognitive function and memory.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-15(17-13-7-12-3-4-14(13)19-12)16-8-11-6-9-1-2-10(11)5-9/h9-14H,1-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKCUZSDYGSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CNC(=O)NC3CC4CCC3O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)

![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)
